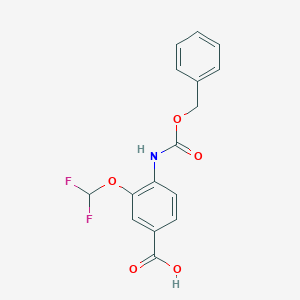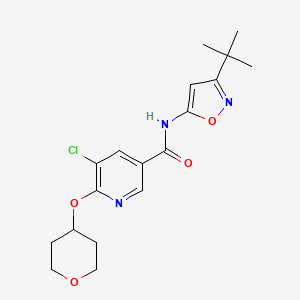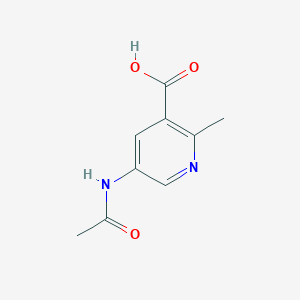
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid, commonly known as Difluoromethoxy carbonyl benzoic acid (DFMBA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DFMBA is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid exerts its anti-inflammatory effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to be well-tolerated and safe in animal studies. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent anti-inflammatory effects, making it a valuable tool for studying the inflammatory response. However, this compound has certain limitations. It is not selective for COX-2 inhibition and may also inhibit the activity of COX-1, which plays a role in the maintenance of gastric mucosal integrity. This may lead to gastrointestinal side effects in humans.
Direcciones Futuras
There are several future directions for research on 3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of selective COX-2 inhibitors that exhibit fewer gastrointestinal side effects. Another area of interest is the use of this compound in combination with other anti-inflammatory drugs to enhance their efficacy. Additionally, studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic effects. Its ability to inhibit the activity of COX-2 makes it a valuable tool for studying the inflammatory response and a potential candidate for the development of new anti-inflammatory drugs. However, further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential applications in the treatment of various inflammatory diseases.
Métodos De Síntesis
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid can be synthesized using various methods, including the reaction of 3,4-dihydroxybenzoic acid with difluoromethyl chloroformate and phenylalanine methyl ester. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO5/c17-15(18)24-13-8-11(14(20)21)6-7-12(13)19-16(22)23-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQRXIBAEXMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)




![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)

![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)

